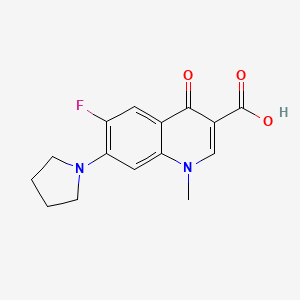

6-Fluoro-1-methyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

6-fluoro-1-methyl-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3/c1-17-8-10(15(20)21)14(19)9-6-11(16)13(7-12(9)17)18-4-2-3-5-18/h6-8H,2-5H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBPFKCWMBDXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Fluoro-1-methyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (CAS: 1443979-84-7) is a derivative of quinoline known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its reported antibacterial and anticancer properties.

The molecular formula of this compound is , and it features a fluorine atom, a pyrrolidine ring, and a carboxylic acid functional group which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 288.29 g/mol |

| CAS Number | 1443979-84-7 |

| Structure | Chemical Structure |

Antibacterial Activity

Research indicates that compounds similar to 6-fluoro derivatives exhibit significant antibacterial activity. For instance, studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication.

Case Study: Antibacterial Efficacy

A study conducted on related compounds demonstrated that derivatives of 4-oxoquinoline exhibited strong activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 2 to 16 µg/mL, indicating potent antibacterial properties.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

Research Findings

In vitro studies using the MTT assay revealed that this compound exhibits cytotoxic effects on MCF-7 cells. The results indicated a dose-dependent response, with IC50 values suggesting significant efficacy compared to standard chemotherapeutic agents like Doxorubicin.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 15 | Doxorubicin (10) |

| HeLa | 20 | Doxorubicin (12) |

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Interference with the cell cycle at the G2/M phase.

- Inhibition of Angiogenesis : Reducing the formation of new blood vessels that supply tumors.

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of this compound is its potential as an antimicrobial agent. Research indicates that derivatives of quinoline structures exhibit significant antibacterial and antifungal properties. The presence of the fluorine atom may enhance the compound's lipophilicity, potentially improving its ability to penetrate microbial membranes and exert therapeutic effects .

Anticancer Properties

Studies have shown that quinoline derivatives can possess anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further investigation in cancer therapeutics. Preliminary data suggest that it may induce apoptosis in certain cancer cell lines, although more extensive clinical studies are required to substantiate these findings .

Neuroprotective Effects

There is emerging evidence that compounds similar to 6-fluoro-1-methyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid exhibit neuroprotective effects. These effects are hypothesized to be due to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells . This application could be particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways that are crucial for the survival of pathogenic organisms. This property can be exploited in drug design to create more effective treatments against resistant strains of bacteria .

Drug Development

Given its structural characteristics, this compound serves as a valuable lead compound in drug development processes. Its ability to be modified chemically allows for the synthesis of various analogs that could enhance efficacy or reduce side effects compared to existing medications .

Polymer Chemistry

In material science, this compound can be utilized as a building block for the synthesis of novel polymers. Its unique structure allows it to impart desirable properties such as increased thermal stability and mechanical strength to polymer matrices .

Nanotechnology

The compound's properties may also find applications in nanotechnology, where it could be used to functionalize nanoparticles for targeted drug delivery systems. By attaching this compound to nanoparticle surfaces, researchers aim to improve the specificity and efficiency of drug delivery methods .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related fluoroquinolones:

Antibacterial Activity and Structure-Activity Relationships (SAR)

- Position 7 Modifications: Pyrrolidine vs. Piperazine: Pyrrolidine derivatives (e.g., the target compound) exhibit stronger activity against Gram-positive bacteria (e.g., S. aureus) due to enhanced membrane penetration. Piperazine analogs (e.g., Norfloxacin K) show superior Gram-negative coverage (e.g., P. aeruginosa MIC = 460 nM for a related hybrid ). Bulkier Substituents: Compounds like the besifloxacin regioisomer (7-azepane) demonstrate reduced potency against E. coli but improved retention in acidic environments .

Position 1 Substituents :

- Photostability: Methoxy substitution at C8 (e.g., in octahydro-pyrrolo-pyridine analogs) reduces photodegradation by stabilizing the quinolone core against UVA-induced oxidation .

Preparation Methods

Synthesis from 4-Oxo-1,4-dihydroquinoline Derivatives

A common approach involves starting with a quinoline-4-one derivative, which undergoes substitution and cyclization reactions:

Step 1: Synthesis of 4-oxo-1,4-dihydroquinoline intermediates via cyclization of aromatic amines with acyl derivatives under reflux conditions, often in polar solvents like ethanol or methanol, using catalysts such as sodium methanolate or sodium hydride.

Step 2: Introduction of the fluorine atom at the 6-position through nucleophilic aromatic substitution, often employing fluorinating agents like Selectfluor or diethylaminosulfur trifluoride (DAST) under controlled conditions.

Step 3: Methylation at the nitrogen or carbon positions using methyl iodide or dimethyl sulfate, typically in the presence of base (e.g., potassium carbonate).

Step 4: Attachment of the pyrrolidin-1-yl group at the 7-position via nucleophilic substitution of a suitable leaving group (e.g., halogenated intermediate) with pyrrolidine or pyrrolidine derivatives, often under reflux in polar aprotic solvents like dimethylformamide (DMF).

Step 5: Hydrolysis or oxidation to introduce the carboxylic acid group at the 3-position, often achieved via hydrolysis of ester intermediates or oxidative cleavage.

Cyclization and Functionalization via Multi-step Pathways

An alternative route involves:

- Starting with substituted aromatic precursors, such as 2-aminobenzoyl derivatives, which undergo cyclization under reflux in alcohols with acid or base catalysis.

- Sequential fluorination and methylation steps are performed post-cyclization.

- The pyrrolidinyl group is introduced via nucleophilic substitution on a halogenated intermediate, often using pyrrolidine in excess.

Use of Protecting Groups and Variations

In some procedures, protecting groups (e.g., Boc or tert-butyl groups) are employed to shield reactive sites during multi-step synthesis, which are later removed under acidic or basic conditions to yield the final compound.

Data Table of Preparation Methods

| Step | Starting Material | Reagents & Conditions | Key Transformation | Outcome |

|---|---|---|---|---|

| 1 | Aromatic amine derivatives | Cyclization in ethanol with sodium methanolate | Formation of quinoline core | Quinoline intermediate |

| 2 | Quinoline derivative | Fluorination with DAST or Selectfluor | Fluorine substitution at 6-position | 6-Fluoro-quinoline intermediate |

| 3 | Quinoline intermediate | Methylation with methyl iodide, base | N-methylation at nitrogen | 1-Methyl-quinoline derivative |

| 4 | Halogenated quinoline | Nucleophilic substitution with pyrrolidine | Attachment of pyrrolidin-1-yl group | 7-(Pyrrolidin-1-yl) derivative |

| 5 | Functionalized quinoline | Hydrolysis/oxidation | Carboxylic acid formation | Final compound |

Research Findings and Notes

- The synthesis pathways often involve multi-step sequences with key cyclization and substitution reactions, with yields varying based on reaction conditions and purification methods.

- Fluorination at the 6-position is typically achieved via electrophilic fluorinating agents, with careful control of temperature to prevent over-fluorination or degradation.

- The introduction of the pyrrolidin-1-yl group is facilitated by nucleophilic substitution on halogenated intermediates, often under reflux in polar solvents like DMF or acetonitrile.

- Hydrolysis or oxidation steps to generate the carboxylic acid are performed under mild acidic conditions to prevent decomposition of sensitive intermediates.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 6-fluoro-1-methyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid?

- Methodology : Begin with a 7-chloro-6-fluoroquinoline core (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, CAS 70458-93-4) . Introduce the pyrrolidin-1-yl group at position 7 via nucleophilic aromatic substitution (SNAr) under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours . Methylation at the N1 position can be achieved using methyl iodide in the presence of a base (e.g., K₂CO₃). Final hydrolysis of the ester to the carboxylic acid is done with aqueous NaOH or HCl .

Q. How can the structure of this compound be confirmed after synthesis?

- Methodology : Use X-ray crystallography to resolve the quinoline core and substituent positions. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.378 Å, b = 9.625 Å, c = 10.328 Å) are typical for similar quinolones . Complement with ¹H/¹³C NMR to verify substituent integration (e.g., pyrrolidinyl protons at δ 2.8–3.2 ppm) and HRMS for molecular ion validation (expected m/z ~348.34 for C₁₆H₁₆FN₃O₄) .

Q. What in vitro assays are suitable for evaluating its antibacterial activity?

- Methodology : Conduct minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Compare results to fluoroquinolone controls (e.g., ciprofloxacin). Note that pyrrolidinyl substituents may enhance Gram-positive activity due to improved membrane penetration .

Advanced Research Questions

Q. How do structural modifications at position 7 (pyrrolidinyl) impact antibacterial potency and resistance profiles?

- Methodology : Synthesize analogs with varied 7-substituents (e.g., piperazinyl, azetidinyl) and compare MIC values. For example, clinafloxacin (7-(3-aminopyrrolidinyl)) shows broader activity but higher cytotoxicity than piperazinyl derivatives . Use molecular docking to assess binding to DNA gyrase (targeting E. coli GyrA/ParC subunits). Pyrrolidinyl groups may reduce efflux pump recognition in resistant strains .

Q. How can contradictory solubility data between analogs be resolved?

- Methodology : Perform pH-solubility profiling (e.g., 1–12 pH range) and correlate with ionization states. The carboxylic acid group (pKa ~5.5) and basic pyrrolidinyl nitrogen (pKa ~8.5) dominate solubility. Co-crystallization with counterions (e.g., 4-carboxybenzoate) improves aqueous solubility by forming stable salts .

Q. What strategies optimize chiral purity during synthesis?

- Methodology : Use chiral HPLC with a copper sulfate-L-isoleucine buffer (pH 4.5) and methanol gradient to resolve enantiomers. Monitor for byproducts like 8-methoxy or 8-hydroxy derivatives, which arise from incomplete substitution or oxidation .

Q. How can crystallographic data inform polymorph screening?

- Methodology : Compare unit cell parameters (e.g., V = 797.0 ų for triclinic forms ) with computational predictions (e.g., Mercury CSD software). Screen solvents (e.g., DMSO, ethanol) to isolate stable polymorphs. Hydrate formation is common in quinoline-3-carboxylic acids and affects bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.